N-(4-Amino-2-methylphenyl)-3-butoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-3-butoxybenzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Psycho- and Neurotropic Profiling
The psycho- and neurotropic properties of related compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, have been studied in vivo. These studies, using various tests including open field, rotarod, and tail suspension, have identified compounds with sedative and anti-amnesic effects, highlighting their potential as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential
Compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) have been identified as potent kinesin spindle protein (KSP) inhibitors with significant in vivo efficacy in cancer treatment. These compounds can arrest cells in mitosis, leading to cell death, demonstrating their potential as anticancer agents (Theoclitou et al., 2011).
Memory Enhancement and Acetylcholinesterase Inhibition
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have shown potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, which correlates with in vivo and in vitro results, indicating their potential in treating memory-related disorders (Piplani, Sharma, Mehta, & Malik, 2018).
Anticonvulsant Activity
Similar compounds like 4-nitro-N-phenylbenzamides have been synthesized and evaluated for anticonvulsant properties. These studies have identified specific benzamides with significant efficacy in preventing seizures, suggesting their therapeutic potential in epilepsy and related conditions (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Biosensing Applications
Studies on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes have explored their use in electrocatalytic determination of glutathione and piroxicam. This indicates the potential application of similar benzamide compounds in biosensing technologies (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Environmental Applications
The use of benzamide derivatives for environmental applications, such as the removal of Ni(II) from aqueous solutions using N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide/hydrous zirconium oxide composites, has been researched. These studies suggest the utility of benzamide-based materials in water treatment and purification processes (Rahman & Nasir, 2019).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-10-22-16-7-5-6-14(12-16)18(21)20-17-9-8-15(19)11-13(17)2/h5-9,11-12H,3-4,10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLOGUDFPSGAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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